![molecular formula C16H17ClS B14646679 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene CAS No. 54997-24-9](/img/structure/B14646679.png)
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is an organic compound that belongs to the class of aromatic compounds It features a benzene ring substituted with a chloromethyl group and a sulfanyl group attached to a 4-(propan-2-yl)phenyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-(chloromethyl)benzene and 4-(propan-2-yl)thiophenol.
Reaction Conditions: The reaction is usually carried out under anhydrous conditions to prevent hydrolysis. A common solvent used is dichloromethane (DCM), and the reaction may be catalyzed by a base such as triethylamine.
Reaction Mechanism: The reaction proceeds through a nucleophilic substitution mechanism, where the thiophenol attacks the chloromethyl group, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Scale-Up: The reaction is scaled up using larger reactors and optimized conditions to ensure high yield and purity.
Purification: The product is purified using techniques such as recrystallization or column chromatography to remove any impurities.
Analyse Des Réactions Chimiques
Types of Reactions
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chloromethyl group, resulting in the formation of a benzyl group.
Substitution: The chloromethyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Triethylamine, sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Benzyl derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
Applications De Recherche Scientifique
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of biologically active compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene involves its interaction with molecular targets such as enzymes or receptors. The compound may exert its effects through:
Binding: The sulfanyl group can form covalent or non-covalent interactions with target proteins.
Pathways: It may modulate specific biochemical pathways, leading to changes in cellular function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(Chloromethyl)-2-{[4-(methyl)phenyl]sulfanyl}benzene: Similar structure but with a methyl group instead of a propan-2-yl group.
1-(Chloromethyl)-2-{[4-(ethyl)phenyl]sulfanyl}benzene: Similar structure but with an ethyl group instead of a propan-2-yl group.
Uniqueness
1-(Chloromethyl)-2-{[4-(propan-2-yl)phenyl]sulfanyl}benzene is unique due to the presence of the propan-2-yl group, which may impart different chemical and physical properties compared to its analogs
Propriétés
Numéro CAS |
54997-24-9 |
|---|---|
Formule moléculaire |
C16H17ClS |
Poids moléculaire |
276.8 g/mol |
Nom IUPAC |
1-(chloromethyl)-2-(4-propan-2-ylphenyl)sulfanylbenzene |
InChI |
InChI=1S/C16H17ClS/c1-12(2)13-7-9-15(10-8-13)18-16-6-4-3-5-14(16)11-17/h3-10,12H,11H2,1-2H3 |
Clé InChI |
DCWDFDPVQMFTPD-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC=C(C=C1)SC2=CC=CC=C2CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


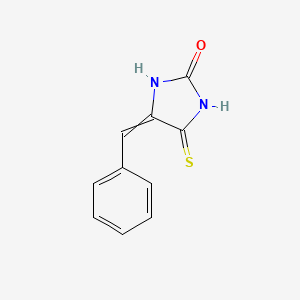
![2-(Methylsulfanyl)naphtho[2,3-b]furan-3(2H)-one](/img/structure/B14646608.png)
![2-(2,4-Dibromo-6-{[(cyclohexylmethyl)amino]methyl}phenoxy)acetamide](/img/structure/B14646617.png)
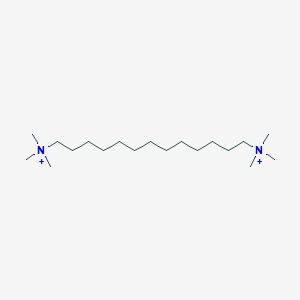
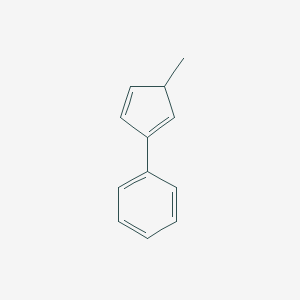
![N-{3-[Bis(2-hydroxyethyl)amino]-4-ethoxyphenyl}benzamide](/img/structure/B14646634.png)
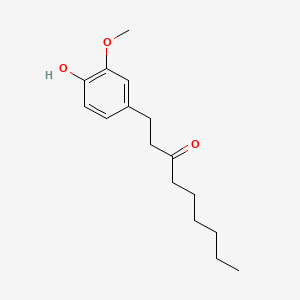
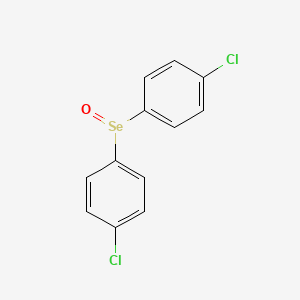

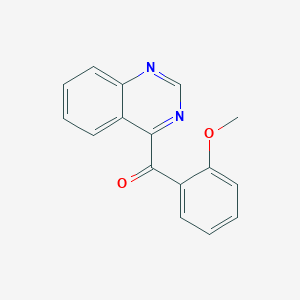
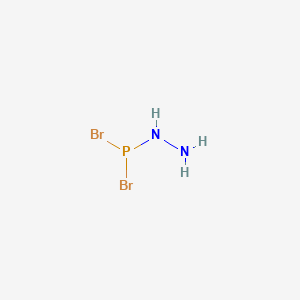
methanone](/img/structure/B14646668.png)


